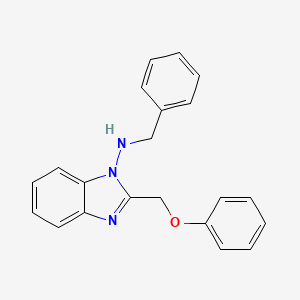
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde (EPAC) is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its potential as a therapeutic agent for various medical conditions. It is also relatively easy to synthesize and has good stability. However, one of the limitations of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. One area of research is the development of more potent and selective 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde derivatives. Another area of research is the investigation of the potential therapeutic applications of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde and its derivatives is an important area of research.
Conclusion:
In conclusion, 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions. It has been extensively studied for its antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to its use in certain experiments, there are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde that hold promise for the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde involves the reaction of piperazine with ethyl chloroformate, followed by the reaction with 4-piperidinone. The resulting product is then treated with sodium borohydride to yield 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-13-5-3-12(4-6-13)15-9-7-14(11-16)8-10-15/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZRSRZJQVWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464743 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)


![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)

![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)
